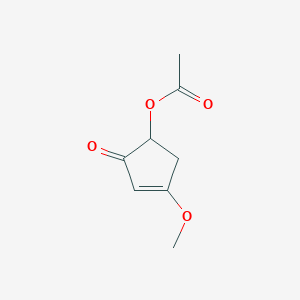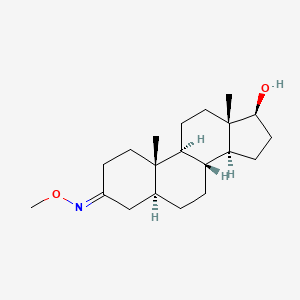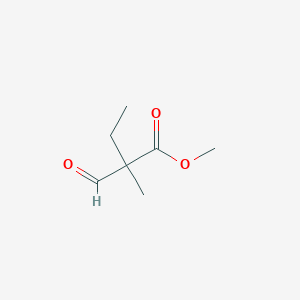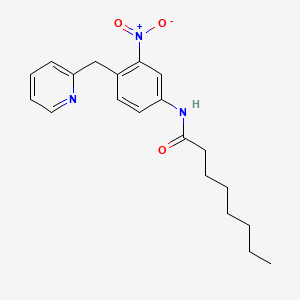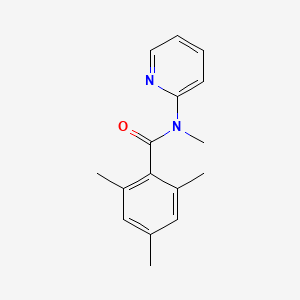![molecular formula C17H16O B14505770 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane CAS No. 64218-71-9](/img/structure/B14505770.png)
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound contains two phenyl groups and an oxirane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts . Another approach involves the use of photochemistry to achieve the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of different alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and drug interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its oxirane ring and phenyl groups. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
- Epoxycyclopentane
Uniqueness
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is unique due to the presence of two phenyl groups and an oxirane ring within a bicyclic structure. This combination of features makes it distinct from other similar compounds, which may lack one or more of these elements .
Eigenschaften
CAS-Nummer |
64218-71-9 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1,2-diphenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H16O/c1-3-7-13(8-4-1)15-11-12-16-17(15,18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
JBCUAELIUOCOLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1C3=CC=CC=C3)(O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
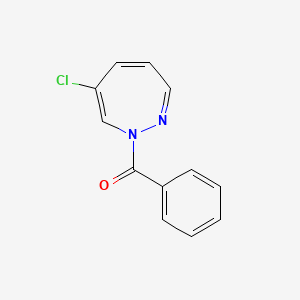
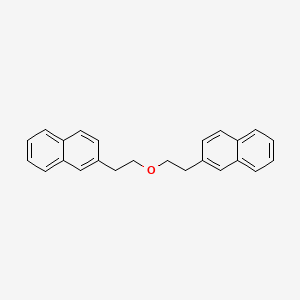

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)

